Tetrakis(trimethylsilyl)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetrakis(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJSDHZZKKYWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193977 | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4098-98-0 | |
| Record name | 1,1,1,3,3,3-Hexamethyl-2,2-bis(trimethylsilyl)trisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Pathways for Tetrakis Trimethylsilyl Silane
Established Synthetic Routes
SiCl₄ + 4 (CH₃)₃SiCl + 8 Li → [(CH₃)₃Si]₄Si + 8 LiCl wikipedia.org
The procedure requires careful control of reaction conditions to ensure the efficient formation of the desired product. The process generally involves adding a mixture of tetrachlorosilane (B154696) and chlorotrimethylsilane (B32843) to a suspension of lithium powder in THF. orgsyn.org To manage the exothermic nature of the reaction, the flask is cooled, often to temperatures as low as -60°C, during the addition of the reactants. orgsyn.org The temperature is carefully maintained to prevent it from exceeding -30°C. orgsyn.org After the initial addition, the mixture is typically allowed to warm to room temperature and stirred for an extended period, often 12 hours or more, to ensure the reaction proceeds to completion. orgsyn.org
Table 1: Typical Reactants and Conditions for Established Synthesis
| Reactant/Condition | Role/Parameter | Typical Value/Compound |
|---|---|---|
| Tetrachlorosilane | Central silicon source | SiCl₄ |
| Chlorotrimethylsilane | Source of trimethylsilyl (B98337) groups | (CH₃)₃SiCl |
| Lithium | Reducing agent | Lithium powder |
| Solvent | Reaction medium | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Initial Temperature | Control of exothermic reaction | -60°C to -30°C |
| Reaction Time | Ensure completion | 12+ hours |
Yields for the synthesis of tetrakis(trimethylsilyl)silane via the lithium-mediated reaction can be quite high, often reported in the range of 60-70%. researchgate.net However, achieving these yields and adapting the process for larger-scale production requires specific optimization strategies. One of the key challenges in this synthesis is the management of the large excess of lithium metal often used to drive the reaction to completion. nih.gov
Side Product Formation and Control in Synthetic Processes
During the synthesis of this compound, the formation of side products can occur, which may complicate the isolation and purification of the target compound. One notable side product is an insoluble organosilicon polymer. researchgate.net The formation of such polymeric materials is a common issue in reactions involving reactive silicon species and can be minimized by carefully controlling the reaction stoichiometry and temperature.
Interestingly, this compound itself can be a significant side product in the synthesis of a related compound, tris(trimethylsilyl)silane (B43935). researchgate.net The formation of the tetrakis-substituted product in this context is often attributed to exchange nucleophilic processes. researchgate.net The extent of its formation is sensitive to reaction conditions; for instance, if the reaction temperature is allowed to rise to 20°C, this compound can become the major product instead of the intended tris-substituted silane. researchgate.net This highlights the critical importance of temperature control in directing the selectivity of the reaction.
Novel Synthetic Approaches and Mechanistic Investigations
Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to generate reactive organometallic reagents from organic halides. wikipedia.org This approach is particularly valuable for preparing organolithium compounds. wikipedia.org In the context of silicon chemistry, lithium-halogen exchange offers a pathway to silyllithium reagents, which are key intermediates in the synthesis of polysilanes. thieme-connect.de
A relevant example is the reaction between bromotris(trimethylsilyl)silane and an organolithium reagent like phenyllithium, which can accomplish a lithium-halogen exchange to produce tris(trimethylsilyl)silyllithium. thieme-connect.de This silyllithium species is a direct precursor that could, in principle, react with an electrophilic silicon source such as chlorotrimethylsilane to form this compound. This method represents a more modular or stepwise approach compared to the one-pot reductive coupling and is a subject of mechanistic investigation for creating specific silicon-silicon bonds. thieme-connect.deacs.org The exchange rates are typically very fast and follow the trend I > Br > Cl for the halogen. wikipedia.org
The Schlenk equilibrium describes an equilibrium between an organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (MgR₂) and magnesium halide (MgX₂) species in solution. wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
While this equilibrium is defined for Grignard reagents (organomagnesium compounds), the underlying principles of aggregation and redistribution of substituents are relevant to other organometallic reagents in solution, including the silyllithium intermediates involved in this compound synthesis. wikipedia.orgd-nb.info
Reactivity and Reaction Mechanisms of Tetrakis Trimethylsilyl Silane
Nucleophilic Reactivity of Tetrakis(trimethylsilyl)silane
The reaction of this compound with strong nucleophiles typically involves the cleavage of a peripheral Si-Si bond, leading to the formation of silyl (B83357) anions. wikipedia.orgacs.org
Strong nucleophilic reagents readily attack one of the trimethylsilyl (B98337) groups, resulting in the scission of a bond between a peripheral silicon atom and the central silicon atom. wikipedia.orgresearchgate.net
One of the most significant reactions of this compound is its cleavage by methyllithium (B1224462) (MeLi). wikipedia.org This reaction provides a straightforward route to tris(trimethylsilyl)silyllithium, ((CH₃)₃Si)₃SiLi, a versatile and important silyl anion reagent. wikipedia.orgwikipedia.org The reaction proceeds by the nucleophilic attack of the methyl group from methyllithium on a silicon atom of one of the trimethylsilyl groups. This results in the formation of the stable, neutral byproduct tetramethylsilane (B1202638) (Me₄Si) and the desired lithium salt. wikipedia.org
This synthesis was a key development in organosilicon chemistry, providing access to the first branched silyl anion. acs.org The resulting tris(trimethylsilyl)silyllithium is a useful building block for the synthesis of higher polysilanes and other complex organosilicon compounds. acs.orgwikipedia.org
Table 1: Reaction of this compound with Methyllithium
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
| This compound | Methyllithium | Tris(trimethylsilyl)silyllithium | Tetramethylsilane |
| (Me₃Si)₄Si | MeLi | (Me₃Si)₃SiLi | Me₄Si |
An alternative and often superior method for cleaving the Si-Si bond in this compound involves the use of potassium tert-butoxide (KOtBu). acs.org This reaction also yields a silyl anion, specifically [tris(trimethylsilyl)silyl]potassium. acs.org The reaction with potassium alkoxides has been found to be more selective for the cleavage of peripheral trimethylsilyl groups compared to the reaction with methyllithium. acs.org
The reaction proceeds in a solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). acs.orgnih.gov The discovery of this reaction was significant as it expanded the utility of alkali metal alkoxides for the synthesis of polysilanyl anions. acs.org
Interestingly, the reactivity is highly dependent on the alkali metal cation of the alkoxide. While potassium tert-butoxide reacts efficiently, the corresponding lithium tert-butoxide does not facilitate the reaction at all. acs.org Sodium tert-butoxide can induce the reaction, but only under more forcing conditions, such as refluxing in DME. acs.org Reactions with rubidium and cesium tert-butoxides in THF proceed in essentially quantitative yield to form the respective silyl anions. acs.org
Table 2: Reactivity of this compound with Alkali Metal tert-Butoxides
| Reagent | Conditions | Outcome |
| Lithium tert-Butoxide | N/A | No reaction. acs.org |
| Sodium tert-Butoxide | DME, reflux | Reaction occurs under forcing conditions. acs.org |
| Potassium tert-Butoxide | THF or DME | Clean reaction to form [tris(trimethylsilyl)silyl]potassium. acs.org |
| Rubidium tert-Butoxide | THF | Quantitative yield of [tris(trimethylsilyl)silyl]rubidium. acs.org |
| Cesium tert-Butoxide | THF | Quantitative yield of [tris(trimethylsilyl)silyl]cesium. acs.org |
The high selectivity of potassium tert-butoxide in cleaving peripheral trimethylsilyl groups has enabled the preparation of not only simple silyl anions but also higher polysilanyl anions and dianions from more complex polysilane precursors. acs.org For instance, starting with compounds containing multiple tetrakis(trimethylsilyl)silyl units, it is possible to generate dianions by reacting them with sufficient equivalents of KOtBu. nih.gov These dianionic species are particularly useful as synthetic intermediates for the construction of cyclic and bicyclic polysilanes. acs.org
An example involves the reaction of a 1,4-octamethyltetrasilylene-bridged bis[tris(trimethylsily)silyl] compound with potassium tert-butoxide. Instead of the expected monopotassium product, the reaction can lead to intramolecular cyclization via back-biting of an initially formed silyl anion, demonstrating the complex reactivity pathways available for these systems. acs.org
Cleavage of Si-Si Bonds with Strong Nucleophiles
Electrophilic Reactivity of this compound
This compound is also susceptible to attack by electrophilic reagents, which can lead to the cleavage of either the Si-Si or the Si-C bonds, depending on the nature of the electrophile. researchgate.net
The reaction of this compound with strong electrophiles can follow different pathways. researchgate.net For example, treatment with halogens typically results in the cleavage of the central Si-Si bonds. researchgate.net
In contrast, reaction with an electrophile like acetyl chloride in the presence of a Lewis acid catalyst can lead to the cleavage of the Si-C bonds. researchgate.net This reaction proceeds in a stepwise manner, where the terminal methyl groups are sequentially replaced. This process can ultimately yield tetrakis(chlorodimethylsilyl)silane, although isolating the intermediate products can be challenging. researchgate.net The inertness of unactivated Si-C(sp³) bonds under many conditions makes their selective cleavage a topic of significant research interest. nih.gov While specific studies on this compound are part of a broader field, the general principles involve activating the silicon center or the carbon atom to facilitate cleavage. rsc.orgresearchgate.net
Reactions with Halogens and Acyl Chlorides
The reaction of this compound with halogens provides a reliable method for the synthesis of tris(trimethylsilyl)silyl halides. When treated with bromine (Br2), one of the four trimethylsilyl groups is cleaved, leading to the formation of tris(trimethylsilyl)silyl bromide ((Me3Si)3SiBr) and trimethylsilyl bromide (Me3SiBr). This reaction is a straightforward and efficient way to introduce a halogen atom onto the central silicon.
Similarly, the reaction with iodine (I2) can yield tris(trimethylsilyl)silyl iodide ((Me3Si)3SiI). However, this particular reaction is reversible. To ensure a high yield of the iodide product, the reaction is often driven to completion by removing the trimethylsilyl iodide (Me3SiI) byproduct as it forms.
The reactivity of this compound extends to acyl chlorides in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl3). This reaction results in the formation of a silyl ketone. For instance, the reaction with acetyl chloride (CH3COCl) cleaves a silicon-silicon bond to form tris(trimethylsilyl)acetylsilane ((Me3Si)3SiC(O)CH3). This process demonstrates the utility of this compound as a precursor to complex organosilicon compounds.
Radical Reactivity and Mechanisms Involving this compound
This compound and its derivative, tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH), are pivotal reagents in the field of radical chemistry. The latter, often referred to as TTMSS, is particularly valued as a radical-based reducing agent.
Role as a Reducing Agent in Radical Processes
Tris(trimethylsilyl)silane is an excellent hydrogen atom donor, making it a highly effective reducing agent in radical chain reactions. Its utility stems from the relative weakness of the silicon-hydrogen bond, which allows it to readily donate a hydrogen atom to an organic radical, thereby reducing the radical and propagating the chain reaction.
For many years, tributyltin hydride (Bu3SnH) was the standard reagent for radical reductions. However, due to the toxicity of organotin compounds, tris(trimethylsilyl)silane has emerged as a superior and safer alternative. While both compounds function as hydrogen donors, TTMSS often exhibits different and sometimes more favorable reactivity. The Si-H bond in TTMSS is weaker than the Sn-H bond in tributyltin hydride, making TTMSS a more efficient hydrogen donor in many instances. This difference in bond strength and reactivity allows for greater control and selectivity in radical reactions.
| Property | Tris(trimethylsilyl)silane ((Me3Si)3SiH) | Tributyltin Hydride (Bu3SnH) |
|---|---|---|
| Bond Dissociation Energy (kcal/mol) | ~79-82 | ~87-88 |
| Toxicity | Low | High |
| Product Removal | Relatively easy (non-polar byproducts) | Difficult (organotin residues) |
A classic application of tris(trimethylsilyl)silane as a reducing agent is in the Barton-McCombie deoxygenation reaction. This reaction provides a method for removing a hydroxyl group from an alcohol. The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate. This derivative is then treated with TTMSS in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The silyl radical, (Me3Si)3Si•, generated in the process, attacks the thiocarbonyl group, leading to the formation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from a molecule of TTMSS to yield the deoxygenated product and regenerate the silyl radical, continuing the chain process.
Hydrogen Atom Transfer Mechanisms
The core of the reducing capability of tris(trimethylsilyl)silane lies in the hydrogen atom transfer (HAT) mechanism. An organic radical (R•) abstracts the hydrogen atom from the Si-H bond of (Me3Si)3SiH to form a stable R-H bond and the tris(trimethylsilyl)silyl radical ((Me3Si)3Si•).
R• + (Me3Si)3SiH → R-H + (Me3Si)3Si•
The rate of this hydrogen transfer is exceptionally high, which contributes to the efficiency of TTMSS as a reducing agent. The resulting silyl radical is stabilized by the delocalization of the radical electron onto the adjacent silicon atoms and by steric hindrance from the bulky trimethylsilyl groups, which prevents unwanted side reactions.
Addition and Hydrogen Abstraction Rate Constants with Alkenes
The tris(trimethylsilyl)silyl radical can react with alkenes through two primary pathways: addition to the double bond and hydrogen abstraction from an allylic position. The rate constants for these processes have been studied to understand the kinetics and selectivity of these reactions. The rate of addition is influenced by the steric and electronic properties of the alkene.
Below is a table summarizing representative rate constants for the reaction of the tris(trimethylsilyl)silyl radical with various substrates.
| Reaction Type | Substrate | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Addition | 1-Hexene | 1.1 x 10⁵ |
| Addition | Styrene | 2.1 x 10⁸ |
| H-Abstraction | Cyclohexane | < 10⁴ |
| H-Abstraction | Toluene | 4.9 x 10⁴ |
These kinetic data highlight that the addition of the (Me3Si)3Si• radical to electron-rich or conjugated double bonds, like in styrene, is extremely fast. In contrast, hydrogen abstraction from unactivated C-H bonds, such as those in cyclohexane, is a much slower process. This selectivity is a key feature exploited in synthetic organic chemistry.
Photochemical Radical Alkylation of Heteroaromatic Bases
This compound, often abbreviated as TTMS, serves as a valuable reagent in the photochemical alkylation of heteroaromatic bases. oup.com This process involves the formation of a carbon-carbon bond, a fundamental transformation in organic synthesis. The utility of TTMS in this context is highlighted by its ability to mediate the reaction between alkyl halides and protonated heteroaromatic bases under photochemical conditions. oup.com The reaction is typically initiated by irradiation with a high-pressure mercury lamp. oup.com This method represents the first documented use of TTMS for photochemical organic synthesis, opening avenues for novel synthetic strategies. oup.com
Non-Oxidative Conditions for Carbon-Carbon Bond Formation
A significant advantage of using silyl-based reagents like this compound and the related tris(trimethylsilyl)silane is the ability to conduct alkylations of heteroaromatic bases under non-oxidative conditions. oup.com Historically, many radical alkylation methods required oxidative conditions to proceed. oup.com The photochemical approach utilizing TTMS provides a milder alternative. oup.comoup.com
In a typical reaction, an alkyl halide reacts with a protonated heteroaromatic base in the presence of this compound upon photoirradiation. oup.com The reaction proceeds via a radical pathway. The silyl compound acts as a radical initiator and mediator. For instance, the adamantylation of lepidine with adamantyl halides in the presence of this compound yields the corresponding adamantylated lepidine. oup.com The table below summarizes the relative reactivities of different adamantyl halides with lepidine under photochemical conditions mediated by various silicon and tin compounds.
| Reagent | Alkyl Halide | Yield (%) |
|---|---|---|
| (Me₃Si)₄Si | 1-Ad-I | 88 |
| (Me₃Si)₄Si | 1-Ad-Br | 83 |
| (Me₃Si)₃SiH-AIBN | 1-Ad-I | 87 |
| (Me₃Si)₃SiH-AIBN | 1-Ad-Br | 61 |
| (Bu₃Sn)₂ | 1-Ad-I | 74 |
| (Bu₃Sn)₂ | 1-Ad-Br | 16 |
Photoredox Catalysis and Photoinitiating Systems
While direct photochemical initiation is effective, this compound and its derivatives, particularly tris(trimethylsilyl)silane (TTMSS), are also integral components of photoredox catalysis and multi-component photoinitiating systems. rsc.orgku.edu These systems can operate under visible light, offering a more energy-efficient and less damaging alternative to UV irradiation. rsc.org
In these systems, a photosensitizer absorbs light and initiates an electron transfer process. TTMSS can act as a co-initiator, generating the reactive tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. rsc.orgku.edu This silyl radical is a key intermediate that can then participate in the desired chemical transformation, such as initiating polymerization or engaging in radical alkylation reactions. rsc.orgnih.gov For instance, TTMSS has been used in combination with photosensitizers like camphorquinone (B77051) (CQ) and an iodonium (B1229267) salt such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHP) to create efficient three-component photoinitiator systems for the polymerization of dental resins. nih.gov The ability of silyl radicals to efficiently react with alkyl halides makes these systems suitable for carbon-carbon bond formation under photoredox conditions. oup.com
Radical Cyclization Reactions
The tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, derived from precursors like this compound or more commonly tris(trimethylsilyl)silane, is a highly effective mediator for radical cyclization reactions. nih.govorganic-chemistry.org These reactions are powerful tools for constructing cyclic molecules, which are prevalent in natural products and pharmaceuticals. The use of (Me₃Si)₃SiH, a less toxic alternative to traditional reagents like tributyltin hydride, has made these reactions more appealing for synthetic applications. organic-chemistry.org
A notable feature of using tris(trimethylsilyl)silane in radical cyclizations is the significant enhancement in diastereoselectivity that can be achieved. nih.gov For example, the cyclization of certain N-allyl-2-bromoamides to form piperidines proceeds with modest diastereomeric ratios when mediated by tributyltin hydride. However, when tris(trimethylsilyl)silane is used as the radical mediator, the same reaction can yield the product with diastereomeric ratios as high as 99:1. nih.gov This highlights the unique influence of the bulky silyl radical on the transition state geometry of the cyclization step.
The general mechanism involves the generation of the (Me₃Si)₃Si• radical, which then abstracts a halogen atom from the substrate to generate a carbon-centered radical. This radical subsequently undergoes an intramolecular cyclization to form a new ring and a new radical center, which is then quenched by hydrogen atom transfer from a donor molecule, regenerating the silyl radical in a chain process. nih.gov
Skeletal Rearrangement Reactions
The highly branched and sterically congested structure of this compound and related polysilanes makes them susceptible to skeletal rearrangement reactions, particularly in the presence of Lewis acids. nih.govnih.gov These rearrangements involve the migration of silyl or alkyl groups, leading to the formation of isomeric structures.
Lewis Acid-Catalysed Rearrangements
Lewis acids can induce the rearrangement of polysilanes by facilitating the cleavage of Si-Si or Si-C bonds, leading to the formation of cationic intermediates. nih.govacs.org These intermediates are prone to rearrangement to form more stable cationic species, which ultimately leads to the rearranged product. nih.govresearchgate.net
An exemplary reaction is the rearrangement of tris(trimethylsilyl)silyltrimethylgermane to tetrakis(trimethylsilyl)germane, which serves as a model for the rearrangements in polysilanes. nih.govnih.gov This transformation is catalyzed by Lewis acids and proceeds through a series of cationic intermediates that can be detected and characterized by 29Si NMR spectroscopy at low temperatures. nih.govacs.org The driving force for these rearrangements is often the formation of a thermodynamically more stable isomer. Computational studies on related systems have indicated that attractive dispersion forces between neighboring trimethylsilyl groups can play a decisive role in directing the outcome of these rearrangements. acs.org
Sila-Wagner-Meerwein Rearrangements
The Sila-Wagner-Meerwein rearrangement is the silicon analogue of the well-known Wagner-Meerwein rearrangement in carbon chemistry. It involves the 1,2-migration of a silyl or alkyl group to an adjacent silylium (B1239981) ion (a silicon-centered cation). nih.gov This type of rearrangement is a key mechanistic step in the Lewis acid-catalyzed skeletal isomerization of polysilanes. nih.govresearchgate.net
The study of the rearrangement of tris(trimethylsilyl)silyltrimethylgermane provides direct spectroscopic evidence for a cascade of isomeric cationic intermediates. nih.gov The initial step is believed to be the formation of a germyl (B1233479) cation, which then undergoes a series of 1,2-shifts of trimethylsilyl groups. nih.govresearchgate.net This cascade ultimately leads to the formation of a more stable silyl cation, which is the precursor to the final rearranged product. nih.gov The ability to observe these fleeting intermediates through NMR spectroscopy has provided significant insight into the mechanistic pathways governing the complex skeletal dynamics of polysilylated compounds. nih.govacs.org
Cationic Intermediates in Rearrangement Pathways
The reaction of this compound with strong electrophiles, such as Lewis acids, can lead to the formation of cationic intermediates, which are prone to rearrangement. The high steric crowding and the nature of the silicon-silicon bonds influence the pathways of these reactions.
Research into the reactivity of this compound with antimony pentachloride (SbCl₅), a potent Lewis acid, has provided insight into the generation of such cationic species. The interaction is proposed to initiate with the abstraction of a methyl group from one of the trimethylsilyl moieties, leading to the formation of a silylium ion. This highly reactive intermediate can then undergo skeletal rearrangements.
A key study demonstrated that the reaction of this compound with SbCl₅ results in the synthesis of bifunctional derivatives, specifically (XMe₂Si)₂Si(SiMe₃)₂ where X can be a chlorine atom. This transformation necessitates the cleavage of Si-C and Si-Si bonds and subsequent rearrangement, a process driven by the formation of thermodynamically more stable cationic intermediates. While the precise structure of the transient silylium ions in this specific reaction is not detailed, the formation of the observed products suggests a pathway involving methyl abstraction followed by intramolecular rearrangements to relieve steric strain and stabilize the positive charge.
The general principles of silylium ion chemistry suggest that once formed, these trivalent, positively charged silicon centers are extremely electrophilic. In the context of a sterically crowded molecule like this compound, a rearrangement involving the migration of a trimethylsilyl group (a 1,2-silyl shift) to an adjacent silicon atom could be a plausible stabilization pathway, although direct experimental evidence for this specific rearrangement in this compound is not extensively documented in the available literature. Mass spectrometric fragmentation studies of derivatives of this compound also point towards complex rearrangements occurring in the gas phase, supporting the notion that related cationic species are susceptible to intricate structural changes. researchgate.net
Table 1: Research Findings on Cationic Intermediates from this compound Derivatives
| Reactant | Reagent | Key Findings | Reference |
| This compound | SbCl₅ | Formation of bifunctional derivatives, suggesting cationic intermediates and skeletal rearrangement. | researchgate.net |
| Tris(trimethylsilyl)acylsilanes (Aryl counterparts) | Electron Impact (Mass Spectrometry) | Rearrangement to ionized silaethenes prior to cleavage, paralleling photochemical behavior. | researchgate.net |
Thermal and Photochemical Stability Considerations in Reactivity
The reactivity of this compound is intrinsically linked to its stability under various conditions. Its highly symmetrical and robust structure imparts significant thermal stability, while its behavior under photochemical conditions is more complex.
Thermal Stability:
This compound is characterized by its exceptional thermal stability. It is a colorless solid with a high melting point, reported to be in the range of 319–321 °C in a sealed tube. wikipedia.orgresearchgate.net This high melting point is indicative of the strong intermolecular forces and the stable crystal lattice of this symmetrical molecule.
Furthermore, thermogravimetric analysis has shown that the compound has high volatility and leaves no residue upon heating, subliming at temperatures above 265 °C at atmospheric pressure. researchgate.netresearchgate.net This property, combined with its thermal robustness, has made it a candidate as a precursor for processes like plasma-assisted liquid injection chemical vapor deposition (PA-LICVD) for producing silicon carbide thin films. researchgate.net The kinetic studies of its sublimation and decomposition confirm its stability at elevated temperatures, a critical factor for its application in materials science. researchgate.net
Table 2: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | 319–321 °C (sealed tube) | wikipedia.orgresearchgate.net |
| Sublimation Temperature | > 265 °C (at atmospheric pressure) | researchgate.net |
| Enthalpy of Sublimation (ΔsubH°) | 51.3 ± 1.9 kJ·mol⁻¹ (in the range of 315.93–416.49 K) | researchgate.net |
Photochemical Stability:
The photochemical behavior of this compound is nuanced. Direct studies on its photodegradation are not widely available. However, insights can be gleaned from studies on related compounds. For instance, the photolysis of tris(trimethylsilyl)silane often yields this compound as a major product. researchgate.net This suggests that the tris(trimethylsilyl)silyl radical, a key intermediate formed during the photolysis, can react to form the more stable tetrakis-substituted silane. This pathway indicates a degree of stability for the this compound structure under certain photochemical conditions.
Therefore, while this compound itself does not possess chromophores that absorb strongly in the near-UV or visible range, its stability to high-energy UV radiation and its potential to participate in photosensitized reactions remain areas for further investigation. The existing evidence suggests it is relatively inert photochemically compared to its functionalized derivatives or less substituted silanes.
Spectroscopic and Computational Investigations of Tetrakis Trimethylsilyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution solid-state 13C and 29Si Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the dynamic properties of tetrakis(trimethylsilyl)silane (TTMSS) in the solid phase. rsc.orgrsc.org Studies have revealed that the compound's dynamics are highly dependent on temperature. rsc.org
A significant finding from these investigations is the occurrence of a phase transition at approximately 238 K. rsc.org The temperature dependence of the NMR spectra clearly indicates this transition, which has implications for the material's properties and applications at low temperatures. rsc.org Below this transition temperature, changes in the spectra suggest a less dynamic molecular state. The dynamic properties of solid tetrakis(trimethylsilyl)methane, a structurally related compound, have also been determined using these techniques, providing comparative insights into the behavior of such highly silylated molecules.
The study of these dynamic properties is crucial for understanding the molecular motion in the solid state. For TTMSS, the motions of the trimethylsilyl (B98337) groups are of particular interest. The analysis of NMR spectra at various temperatures allows for the characterization of these dynamic processes.
This compound has been explored as a standard compound for high-resolution solid-state NMR experiments, particularly with the advent of fast magic-angle spinning (MAS) techniques. nih.gov For ultra-fast MAS SSNMR at high magnetic fields, a high signal-to-noise ratio (SNR) 1H-detection standard is necessary, and TTMSS has been proposed for this purpose. nih.gov It serves as a tetramethylsilane (B1202638) (TMS) analogue for the solid state. nih.gov
The compound offers advantages over traditional standards like adamantane, especially in the context of 1H-detection methods, which have been advanced by MAS rates from 30 kHz to over 100 kHz. nih.gov Research has shown that TTMSS can be used for shimming and magic-angle calibration, achieving results with equal or superior precision in less time compared to conventional standards like KBr and adamantane. nih.gov Its high signal-to-noise ratio and TMS-like chemical shift also suggest its potential as an internal standard for biological samples. nih.gov
However, the utility of TTMSS as a chemical shift reference material is limited by temperature. rsc.org Due to the phase transition that occurs at approximately 238 K, it is not suitable as a reference material below this temperature. rsc.orgrsc.org Despite this limitation, the distinct spectral changes associated with this phase transition can be utilized as a precise method for temperature calibration in low-temperature solid-state 13C NMR studies. rsc.org
Table 1: 1H and 29Si NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |
| 1H | 0.202 | J(29Si, 1H) = 6.6 |
| 29Si | 1.482 (relative to DSS) |
Data sourced from multiple chemical data repositories. chemicalbook.comoup.com
Infrared (IR) and Raman Spectroscopy
The vibrational properties of this compound have been investigated using both Infrared (IR) and Raman spectroscopy. jkps.or.krjkps.or.kr These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its structure. nih.govnorthwestern.edu Computational methods, such as Hartree-Fock (HF) and Density-Functional Theory (DFT), have been employed to aid in the assignment of the observed vibrational peaks. jkps.or.krjkps.or.kr
The spectra are characterized by vibrations associated with the trimethylsilyl groups and the central Si-Si framework. The skeletal vibrations involving the Si-Si bonds are observed to have relatively weak intensities in both the IR and Raman spectra. jkps.or.krjkps.or.kr In contrast, vibrations involving the C-H bonds of the methyl groups are more prominent. jkps.or.kr The assignment of vibrational modes is a complex process, and for related molecules like trimethylsilanol, theoretical calculations have been crucial in resolving controversies in the assignment of SiOH group vibrations. nih.gov
The vibrational spectra of a molecule are intimately linked to its molecular structure and symmetry. researchgate.net For this compound, the optimized molecular structure is suggested to resemble a tetrahedral (Td) geometry. jkps.or.kr However, group theory predicts that for a molecule with Td symmetry, some vibrational modes will be active only in the Raman spectrum, some only in the IR spectrum, and some will be inactive in both. ucsd.edutum.de
Experimental observations for TTMSS show that almost all fundamental vibrations are present in both the IR and Raman spectra. jkps.or.kr This finding suggests that the actual molecular structure in the analyzed state deviates from a perfect Td symmetry. jkps.or.kr This deviation from high symmetry lifts the strict selection rules, allowing more vibrations to be active in both types of spectra. nih.gov The analysis of vibrational spectra thus provides valuable insights into the subtle structural characteristics of the molecule that may not be apparent from other methods.
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically using electron ionization (EI), provides information about its molecular weight and fragmentation patterns. nist.gov The mass spectrum of TTMSS generally shows a very weak or absent molecular ion peak (M+). researchgate.net
The fragmentation is characterized by the predominant loss of a methyl group, leading to a base peak corresponding to the [M-CH3]+ ion. researchgate.net The major ions observed in the spectrum are believed to be siliconium ions. researchgate.net This fragmentation behavior is characteristic of highly branched polysilanes. The study of the mass spectra of related compounds, such as mono-, bis-, and tris(trimethylsilyl)methanes, provides a comparative basis for understanding the fragmentation pathways of TTMSS. researchgate.net
Fragmentation Patterns and Siliconium Ion Formation
The mass spectrum of this compound under electron ionization (EI) is characterized by extensive fragmentation and the notable absence or very low abundance of the molecular ion peak (M⁺, m/z 320). The fragmentation is dominated by the formation of stable silicon-containing cations, known as siliconium ions.
The most prominent feature in the spectrum is the base peak at m/z 73. This peak corresponds to the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Its formation is a result of the cleavage of a silicon-silicon bond, a common pathway in the mass spectrometry of polysilanes.
Other significant fragments arise from the loss of methyl groups or entire trimethylsilyl units. The ion at m/z 305 represents the loss of a single methyl radical ([M - CH₃]⁺) from the parent molecule. A major peak is observed at m/z 232, which can be attributed to the loss of one trimethylsilyl group followed by the loss of a methyl group, or other complex rearrangement processes. The formation of these characteristic ions provides a clear fingerprint for the compound's structure.
| m/z | Relative Intensity (%) | Proposed Ion Structure | Formula |
|---|---|---|---|
| 73 | 100 | Trimethylsilyl cation | [Si(CH₃)₃]⁺ |
| 158 | 25.01 | Fragment from Si-Si bond cleavage and rearrangement | [C₅H₁₄Si₃]⁺ |
| 173 | 27.13 | Fragment from loss of methyl and trimethylsilyl groups | [C₆H₁₇Si₃]⁺ |
| 232 | 74.25 | Fragment from loss of trimethylsilyl and methyl groups | [C₈H₂₄Si₄]⁺ |
| 233 | 25.38 | Isotope peak or rearranged fragment | [C₈H₂₅Si₄]⁺ |
X-ray Diffraction and Crystal Structure Analysis
X-ray diffraction studies have been crucial in elucidating the solid-state structure of this compound. nist.govresearchgate.net The compound exhibits a crystal structure where the molecules are arranged in a cubic close-packed (c.c.p.) stacking. nist.govresearchgate.net At room temperature, the structure is characterized by significant disorder. nist.govresearchgate.net Upon cooling, it undergoes a first-order phase transition to a more ordered state. nist.govresearchgate.net
The crystallographic data reveal distinct phases depending on the temperature, highlighting the dynamic nature of the molecule in the solid state. nist.govresearchgate.net
| Parameter | Room Temperature Phase (295 K) nist.govresearchgate.net | Low-Temperature Phase (200 K) nist.govresearchgate.net |
|---|---|---|
| Crystal System | Cubic | Cubic |
| Space Group | Fm3̅m (No. 225) | P2₁3 (No. 198) |
| Molecules per unit cell (Z) | 4 | 4 |
| Lattice Parameter (a) | 13.5218(1) Å | 13.17158(6) Å |
| Unit Cell Volume (V) | 2472.3(1) ų | 2285.15(2) ų |
A key feature of the solid-state structure of this compound is the presence of order-disorder phenomena. nist.govresearchgate.net In the high-temperature phase (above 225 K), the molecules are not freely rotating but exhibit significant orientational disorder. nist.govresearchgate.net X-ray scattering data at room temperature can be effectively modeled by considering the molecule to have approximately sixfold orientational disorder. nist.govresearchgate.net
The transition to an ordered state at low temperatures is driven primarily by steric interactions between adjacent molecules. nist.govresearchgate.netyork.ac.uk In the disordered high-temperature phase, the bulky trimethylsilyl groups have sufficient thermal energy to occupy multiple orientations. As the temperature is lowered, minimizing the steric repulsion between the methyl groups of neighboring molecules becomes the dominant factor.
Lattice energy calculations have been performed to understand the stability of the observed crystal packing. nist.govresearchgate.netyork.ac.uk These calculations confirm that the experimentally determined ordered low-temperature structure corresponds to a minimum energy configuration. nist.govresearchgate.net The calculations show how the specific orientation of the molecules allows for an efficient packing that minimizes the repulsive forces arising from steric hindrance, thereby stabilizing the ordered lattice. nist.govresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the study of species with unpaired electrons, such as free radicals. In the context of organosilicon chemistry, ESR spectroscopy is instrumental in characterizing silicon-centered radicals (silyl radicals), which are key intermediates in many chemical reactions. While specific ESR studies on radicals directly derived from this compound are not widely reported, the technique has been extensively applied to structurally analogous silyl (B83357) radicals. researchgate.netrsc.org
The characterization of silyl radicals by ESR spectroscopy provides valuable information about their electronic structure and geometry. Key parameters obtained from an ESR spectrum include the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ²⁹Si) within the radical, and the magnitude of this coupling provides a map of the spin density distribution.
For example, in studies of the tris(trimethylsilyl)silyl radical, a close analogue, ESR spectroscopy would be used to measure the hyperfine coupling to the central silicon atom and the surrounding methyl protons. This data reveals the degree of pyramidalization at the radical center and how the unpaired electron is delocalized over the silicon framework. researchgate.net
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the properties of complex molecules like this compound. Theoretical methods, particularly density functional theory (DFT) and ab initio calculations, are used to predict and rationalize experimental findings.
A primary application of computational chemistry in the study of this compound has been in understanding its solid-state behavior. As mentioned previously, lattice energy calculations were performed to explain the observed order-disorder phase transition. nist.govresearchgate.net These calculations involve modeling the intermolecular forces, including van der Waals and steric interactions, to determine the most energetically favorable crystal packing arrangements. The results demonstrated that the experimentally observed low-temperature ordered structure is indeed at a potential energy minimum, validating the hypothesis that steric interactions drive the ordering process. nist.govresearchgate.net Such computational approaches provide insights into the relationship between molecular structure and macroscopic crystal properties that are often difficult to obtain solely from experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to investigate the molecular structure and vibrational spectra of this compound and its derivatives. These calculations provide valuable insights that complement experimental findings.
One study focused on the vibrational assignments for a series of tris(trimethylsilyl)silane (B43935) derivatives, including this compound. jkps.or.kr By performing DFT calculations, researchers were able to simulate the infrared (IR) and Raman spectra of the molecule. jkps.or.kr The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. For the related derivatives, applying scaling factors of 0.978 for frequencies below 2300 cm⁻¹ and 0.917 for those above resulted in good agreement with experimental IR data. jkps.or.kr A uniform scaling factor of 0.900 was applied for the Raman spectra. jkps.or.kr
These DFT studies confirm that vibrations involving the Si-Si bonds generally exhibit weak intensities in both IR and Raman spectra. jkps.or.kr The table below presents a selection of key vibrational modes and their calculated frequencies for tris(trimethylsilyl)silane derivatives, which are structurally analogous to this compound.
Interactive Table: Calculated Vibrational Frequencies for Tris(trimethylsilyl)silane Derivatives
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Key Characteristics |
| Si-H Stretch | 2052 (IR), 2048 (Raman) | Relatively intense compared to C-H stretches. jkps.or.kr |
| Si-O Stretch | 611 (IR) | Intense absorption in both IR and Raman due to high electronegativity difference. jkps.or.kr |
| Si-Si Skeletal Vibrations | - | Generally weak intensities in both IR and Raman spectra. jkps.or.kr |
DFT calculations are also instrumental in determining the electronic properties of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic excitation properties and chemical reactivity. While specific HOMO-LUMO gap values for this compound are not detailed in the available literature, such calculations are a standard output of DFT studies and are crucial for understanding electron transfer processes.
Quantum Mechanical Studies of Reactivity
Quantum mechanical (QM) calculations have been essential in understanding the reactivity of this compound, particularly its role as a precursor to the highly reactive tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. This radical is readily formed by the cleavage of one of the central Si-Si bonds. wikipedia.org
The reactivity of the (Me₃Si)₃Si• radical towards alkenes has been investigated through a combination of laser flash photolysis experiments and quantum mechanical calculations. researchgate.net These studies revealed that the radical exhibits high reactivity but low selectivity for addition to a range of alkenes, from electron-poor to electron-rich. researchgate.net QM calculations explained this observation by identifying competing polar and enthalpy effects that govern the reaction pathway. researchgate.net
A key factor in the reactivity of this compound is the strength of its Si-Si bonds. The bond dissociation energy (BDE) for Si-Si sigma bonds is approximately 300 kJ/mol (72 kcal/mol), which is significantly lower than that of C-C bonds, making them more susceptible to cleavage. encyclopedia.pub The reactivity is also influenced by the substituents; in general, the ease of Si-Si bond cleavage decreases as the steric bulk of alkyl substituents on the silicon atoms increases. encyclopedia.pub
The table below summarizes key reactivity data for the tris(trimethylsilyl)silyl radical derived from the parent compound.
Interactive Table: Reactivity Data for the (TMS)₃Si• Radical
| Reaction Type | Substrate | Rate Constant (k_add, M⁻¹s⁻¹) | Reference |
| Radical Addition | Styrene | 5.1 x 10⁷ | researchgate.net |
| Radical Addition | Acrylonitrile | 5.1 x 10⁷ | researchgate.net |
| Radical Addition | Methyl acrylate | 2.2 x 10⁷ | researchgate.net |
| Radical Addition | Vinyl acetate | 1.2 x 10⁶ | researchgate.net |
| Radical Addition | Vinyl ether | 2.1 x 10⁵ | researchgate.net |
Molecular Dynamics Simulations
While molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes and phase transitions, specific MD simulation studies for this compound are not extensively reported in the surveyed literature. MD simulations have, however, been successfully applied to investigate phase transitions in other complex silicon-based materials, demonstrating the method's potential applicability. nih.govmdpi.com
Experimental studies have confirmed that this compound undergoes a first-order phase transition in the solid state. High-resolution solid-state ¹³C and ²⁹Si NMR spectroscopy have been used to investigate the dynamic properties of the molecule as a function of temperature. rsc.org These experiments identified a phase transition at approximately 238 K. rsc.org
Further investigation using X-ray powder diffraction confirmed a first-order phase transition at 225 K. researchgate.net At room temperature, the compound exists in a cubic close-packed structure (space group Fm-3m) with significant orientational disorder. researchgate.net Upon cooling, it transitions to an ordered low-temperature phase with P2₁3 space group symmetry. researchgate.net This ordering is driven by steric interactions between neighboring molecules, a phenomenon that could be explicitly modeled and explored using molecular dynamics simulations. The lattice energy of the low-temperature phase was calculated using force-field methods to be -78.1 kJ mol⁻¹, which is in close agreement with experimental findings. researchgate.net
Interactive Table: Solid-State Phase Transition Data for this compound
| Parameter | High-Temperature Phase (295 K) | Low-Temperature Phase (200 K) | Reference |
| Space Group | Fm-3m | P2₁3 | researchgate.net |
| Lattice Parameter (a) | 13.5218 Å | 13.1716 Å | researchgate.net |
| Unit Cell Volume (V) | 2472.3 ų | 2285.15 ų | researchgate.net |
| Transition Temperature (Tc) | - | ~225 K (from X-ray), ~238 K (from NMR) | rsc.orgresearchgate.net |
| Enthalpy of Transition (ΔH) | - | 11.7 kJ mol⁻¹ | researchgate.net |
| Entropy of Transition (ΔS) | - | 50.0 J mol⁻¹ K⁻¹ | researchgate.net |
Applications of Tetrakis Trimethylsilyl Silane in Materials Science and Organic Synthesis
Precursor for Silicon-Based Materials
Tetrakis(trimethylsilyl)silane serves as a crucial precursor for a range of silicon-based materials due to its high silicon content and thermal stability. smolecule.com Its utility spans the creation of thin films, specialized polymers, and materials with tailored dielectric properties.
High-purity silicon carbide (SiC) thin films are sought after in microelectronics and optoelectronics for their exceptional mechanical, thermal, and electrical properties. smolecule.com this compound is a valuable precursor for the deposition of these films. smolecule.com
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. When this compound is used as a precursor in CVD processes, it thermally decomposes to deposit well-defined SiC thin films. smolecule.com A variation of this method, plasma-assisted liquid injection CVD, also utilizes this compound to achieve similar results, often at lower temperatures. google.com The use of this compound in these processes is advantageous for creating amorphous silicon carbide films. google.com
This compound is also employed in the synthesis of silylene-containing polymers. smolecule.com These polymers, which feature silylene (-SiR₂-) units in their backbone, exhibit unique properties such as high thermal stability and photoluminescence. smolecule.com Such characteristics make them promising candidates for applications in advanced materials, including organic light-emitting diodes (OLEDs) and gas separation membranes. smolecule.com
While this compound is a silicon-rich compound, its direct application as a precursor for silica-based materials and porous frameworks through methods like sol-gel processing is not widely documented in scientific literature. The synthesis of such materials typically involves the hydrolysis and condensation of silicon alkoxides like tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS). These precursors readily react with water to form silanol (B1196071) groups, which then condense to create a silica (B1680970) network. The bulky trimethylsilyl (B98337) groups in this compound are sterically hindering and are not as susceptible to hydrolysis as the alkoxy groups in TEOS or TMOS, which may limit its utility in traditional sol-gel routes for silica formation.
In the semiconductor industry, there is a continuous demand for materials with low dielectric constants (low-k) to be used as interlayer dielectrics, which help to reduce signal delay and power consumption in integrated circuits. This compound has been investigated as a precursor in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of carbon-doped silicon oxide (SiCOH) films. These films exhibit low dielectric constants, making them suitable for advanced microelectronic applications.
| Precursor | Deposition Method | Resulting Material | Key Properties |
| This compound | CVD, Plasma-Assisted Liquid Injection CVD | Silicon Carbide (SiC) Thin Films | High purity, well-defined, superior mechanical, thermal, and electrical properties. smolecule.com |
| This compound | Polymerization Reactions | Silylene-Containing Polymers | High thermal stability, photoluminescence. smolecule.com |
| This compound | Plasma-Enhanced Chemical Vapor Deposition (PECVD) | Low Dielectric Constant SiCOH Films | Low dielectric constant, suitable for interlayer dielectrics in microelectronics. |
Silicon Carbide (SiC) Thin Films
Reagent in Organic Synthesis
Beyond its role in materials science, this compound is a valuable reagent in organic synthesis. smolecule.comchemodex.com Its reactivity is centered around the trimethylsilyl groups, which can be transferred to other molecules.
One of the primary applications of this compound in this context is as a silylating agent. smolecule.com The trimethylsilyl group can be introduced onto various organic functional groups, which can serve to protect these groups during a multi-step synthesis or to increase the volatility of the molecule for analytical techniques like gas chromatography. chemodex.com
Furthermore, under specific reaction conditions, this compound can act as a desilylating agent, enabling the removal of trimethylsilyl protecting groups. smolecule.com This controlled removal is a crucial step in the deprotection of functional groups in complex organic syntheses. smolecule.com The compound is also known to be a precursor to tris(trimethylsilyl)silane (B43935), a well-known radical-based reducing agent. wikipedia.orgorganic-chemistry.org
Silylation and Desilylation Reactions
This compound (TTMSS) serves as a versatile reagent in silylation and desilylation reactions, which are fundamental transformations in organic synthesis. The trimethylsilyl (TMS) groups within the TTMSS molecule can be transferred to various functional groups, a process known as silylation. This modification is often employed to increase the volatility and thermal stability of compounds for analytical techniques such as gas chromatography and mass spectrometry. acs.org
In silylation reactions, TTMSS can act as a source of trimethylsilyl groups, which can protect functional groups or alter the reactivity of a molecule. nih.gov Conversely, under specific conditions, TTMSS can also facilitate desilylation, the removal of silyl (B83357) protecting groups. nih.gov This dual reactivity allows for the strategic protection and deprotection of functional groups during complex synthetic sequences.
The table below summarizes the role of this compound in these opposing reactions.
| Reaction Type | Role of this compound | Substrate Functional Groups | Outcome |
| Silylation | Silylating Agent | Alcohols, Phenols, Carboxylic Acids | Formation of Trimethylsilyl Ethers/Esters |
| Desilylation | Desilylating Agent | Silylated Compounds | Removal of Trimethylsilyl Groups |
Protecting Group Strategies
The use of protecting groups is a critical strategy in multi-step organic synthesis to prevent unwanted reactions of sensitive functional groups. This compound is utilized in protecting group strategies, primarily through the introduction of the trimethylsilyl (TMS) group. acs.org The TMS group can be used to protect a variety of functional groups, including alcohols, phenols, and carboxylic acids. researchgate.net
The protection of an alcohol, for example, involves the formation of a trimethylsilyl ether, which is significantly less reactive than the free hydroxyl group. This allows other chemical transformations to be carried out on the molecule without affecting the protected alcohol. The TMS group can be subsequently removed under mild conditions to regenerate the original functional group. researchgate.net
Key features of the trimethylsilyl group as a protecting group are summarized in the following table.
| Functional Group Protected | Protecting Group Formed | Stability | Deprotection Conditions |
| Alcohol (-OH) | Trimethylsilyl Ether (-O-TMS) | Stable to many non-acidic reagents | Mild acid or fluoride (B91410) ion sources |
| Carboxylic Acid (-COOH) | Trimethylsilyl Ester (-COO-TMS) | Sensitive to hydrolysis | Mild aqueous conditions |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of this compound in these reactions is not extensively documented, its derivatives and related organosilicon compounds play a significant role. Organosilicon reagents are attractive alternatives to other organometallic compounds in cross-coupling reactions due to their lower toxicity and stability.
The reactivity of organosilicon compounds in palladium-catalyzed cross-coupling is often enhanced by the presence of an activating agent, such as a fluoride source. This activation facilitates the transmetalation step in the catalytic cycle. Although specific examples detailing the direct participation of this compound are scarce, the broader class of organosilanes is integral to various cross-coupling methodologies.
The following table provides a general overview of the role of organosilicon compounds in common palladium-catalyzed cross-coupling reactions.
| Cross-Coupling Reaction | Organosilicon Reagent | Typical Electrophile | Bond Formed |
| Hiyama Coupling | Organosilane | Aryl/Vinyl Halide or Triflate | C-C |
| Sonogashira Coupling | Alkynylsilane | Aryl/Vinyl Halide | C-C (sp-sp²) |
| Suzuki-Miyaura Coupling | Organosilane (less common) | Aryl/Vinyl Halide | C-C |
Synthesis of Silene Precursors and Silacycloadducts
This compound and its derivatives are valuable precursors for the generation of silylenes, which are highly reactive silicon analogues of carbenes. Photolysis of certain polysilanes can lead to the formation of silylene intermediates. wikipedia.org These transient species can then undergo a variety of reactions, including insertions and cycloadditions.
For instance, the photolysis of tris(trimethylsilyl)silane, which can be synthesized from this compound, has been shown to produce silyl radicals rather than silylenes. researchgate.net However, other polysilane derivatives can serve as precursors to silylenes, which can then be trapped to form silacycloadducts. The thermolysis of certain silyl-substituted siliranes, for example, can generate silylenes that subsequently react to form stable cyclotetrasilanes.
The generation of reactive silicon species from polysilane precursors is a key strategy in organosilicon chemistry.
| Precursor | Method of Generation | Reactive Intermediate | Subsequent Product(s) |
| Polysilane Derivatives | Photolysis/Thermolysis | Silylene | Silacycloadducts, Insertion Products |
| Tris(trimethylsilyl)silane | Photolysis | Silyl Radical | Hydrosilylation Products |
Catalysis and Surface Modification
While organosilanes are broadly used for surface modification, specific applications of this compound in catalysis and surface modification are not extensively detailed in the reviewed scientific literature. In general, silanes can be used to modify the surface properties of materials, such as silica, by forming covalent bonds with surface hydroxyl groups. smolecule.com This can alter the hydrophobicity, adhesion, and other characteristics of the material. However, direct evidence of this compound being employed as a catalyst or for surface modification in a catalytic context is not well-documented.
Biomedical and Pharmaceutical Applications (Derivatives)
The derivatives of organosilicon compounds are explored for various biomedical and pharmaceutical applications, including in drug formulation and delivery systems. nih.gov These applications often leverage the biocompatibility and tunable properties of silicon-based materials. However, specific examples of derivatives of this compound being utilized in drug formulation and delivery systems are not prominently reported in the available literature.
In a general sense, organosilicon compounds can be used to synthesize polymers and nanoparticles for drug delivery. dovepress.commdpi.com These systems can be designed to control the release of therapeutic agents and to target specific tissues. The biocompatibility of certain silicon-based materials makes them attractive candidates for these applications. While the potential for derivatives of this compound to be used in this context exists, concrete research and development in this specific area are not widely published.
Biosensors, Tissue Engineering, and Implantable Devices
While organosilicon compounds, in general, are utilized in biomedical applications for functions such as water-resistant coatings, drug carriers, and adhesives, there is a lack of specific, direct applications of this compound in the fields of biosensors, tissue engineering, or implantable devices reported in scientific literature. iust.ac.ir Research in these areas often focuses on functionalized silanes, such as those containing methacrylate (B99206) groups, which can be incorporated into polymer networks for biomedical use. researchgate.netpowerchemical.net The chemically inert nature of this compound, characterized by the absence of reactive functional groups like the Si-H bond, limits its direct role in these advanced applications.
Photoinitiators and Photopolymerization
This compound does not function as a photoinitiator itself. Instead, its primary role in photopolymerization is that of a stable, solid precursor for the synthesis of Tris(trimethylsilyl)silane, ((CH₃)₃Si)₃SiH, often abbreviated as TTMSS. google.comwikipedia.org TTMSS is a highly effective co-initiator and radical-based reducing agent used in various photopolymerization reactions. nih.govmdpi.com
The conversion of this compound to TTMSS is a critical step that enables its application in this field. The process typically involves the cleavage of a silicon-silicon bond by reacting this compound with an organolithium reagent, such as methyl lithium (MeLi), to form the intermediate tris(trimethylsilyl)silyl lithium. wikipedia.org This intermediate is then hydrolyzed with an acid to yield the final product, Tris(trimethylsilyl)silane. google.comwikipedia.org
| Step | Reactants | Product | Chemical Equation |
|---|---|---|---|
| 1 | This compound, Methyl lithium (MeLi) | Tris(trimethylsilyl)silyl lithium, Tetramethylsilane (B1202638) | ((CH₃)₃Si)₄Si + CH₃Li → ((CH₃)₃Si)₃SiLi + (CH₃)₄Si |
| 2 | Tris(trimethylsilyl)silyl lithium, Acid (e.g., H₂O/H⁺) | Tris(trimethylsilyl)silane (TTMSS) | ((CH₃)₃Si)₃SiLi + H₂O → ((CH₃)₃Si)₃SiH + LiOH |
Radical Photopolymerization of Methacrylate-Based Systems
The derivative of this compound, TTMSS, has proven to be a valuable substitute for traditional amine-type co-initiators in the visible-light-induced free radical polymerization of methacrylate-based systems. nih.govnih.gov These systems are particularly relevant in the formulation of dental restorative materials and adhesives. ku.edupocketdentistry.com
In these applications, TTMSS functions as a co-initiator alongside a photosensitizer, such as camphorquinone (B77051) (CQ). nih.govku.edu Upon exposure to visible light, the excited photosensitizer abstracts a hydrogen atom from the Si-H bond of TTMSS. This process generates a highly reactive tris(trimethylsilyl)silyl radical ((Me₃Si)₃Si•), which then initiates the polymerization of methacrylate monomers. nih.govku.edu Studies have shown that increasing the concentration of TTMSS in these formulations can lead to an increased polymerization rate and a higher final degree of conversion of the carbon-carbon double bonds. nih.govnih.gov The use of TTMSS allows for the adjustment of the maximum polymerization rate, leading to a more homogenous polymer network structure. nih.govku.edu
| Component Type | Chemical Name | Function |
|---|---|---|
| Monomer Base | BisGMA / HEMA | Polymerizable resin matrix |
| Photosensitizer | Camphorquinone (CQ) | Absorbs visible light |
| Co-initiator | Tris(trimethylsilyl)silane (TTMSS) | Hydrogen donor, generates initiating silyl radicals |
| Catalyst (Optional) | Diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHP) | Enhances polymerization efficiency |
Oxygen Inhibition Reduction in Polymerization
A significant challenge in free-radical photopolymerization is oxygen inhibition, where atmospheric oxygen interacts with initiating and propagating radicals to form unreactive peroxyl radicals, quenching the polymerization process. This compound itself cannot counteract this effect due to its molecular structure, which lacks the reactive Si-H bond necessary for acting as a hydrogen donor. wikipedia.orgnih.gov
However, its derivative, TTMSS, is highly effective at reducing oxygen inhibition. mdpi.com The mechanism relies on the low bond dissociation energy of the Si-H bond in TTMSS (approximately 79.8 kcal/mol), which is lower than that of the C-H bonds found in traditional amine co-initiators. nih.govku.edu This allows TTMSS to efficiently donate a hydrogen atom, and the resulting silyl radicals ( (Me₃Si)₃Si• ) can participate in several reactions that mitigate oxygen's inhibitory effects:
Oxygen Scavenging: The silyl radicals react directly with molecular oxygen, consuming it before it can interfere with the polymer chains. mdpi.com
Peroxyl Radical Trapping: Silyl radicals can react with and convert unreactive peroxyl radicals (ROO•) back into reactive species, allowing the polymerization to continue. mdpi.com
This dual action makes TTMSS a powerful additive for enabling efficient polymerization in aerated conditions, a significant advantage in many industrial and clinical applications. mdpi.comradtech.org
Advanced Structural Investigations and Solid State Phenomena
Molecular Dynamics in the Solid State
The dynamic properties of tetrakis(trimethylsilyl)silane (TSi) in the solid state have been investigated using high-resolution solid-state ¹³C and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org These studies reveal that the molecule's behavior is highly dependent on temperature. The temperature dependence of the NMR spectra indicates that TSi is not suitable as a chemical shift reference material below approximately 238 K due to dynamic processes and phase transitions that alter the local electronic environment of the silicon and carbon nuclei. rsc.org
Further insights into the solid-state dynamics have been gained from incoherent quasi-elastic neutron scattering investigations. scispace.com These experiments provide information on the motional processes occurring within the crystal lattice, such as the reorientation of the trimethylsilyl (B98337) groups and the molecule as a whole. The combination of NMR and neutron scattering data allows for a comprehensive model of the molecular motion in different phases of the material.
Phase Transitions and Orientational Disorder
At room temperature, this compound crystallizes in a cubic close-packed (c.c.p.) structure. iucr.orgresearchgate.net The high symmetry of the crystal lattice site is greater than the intrinsic symmetry of the molecule, which necessitates that the molecules are orientationally disordered. researchgate.net X-ray scattering data indicate that this is not a state of free rotation, but rather a disorder where the molecules are distributed over approximately six distinct orientations. iucr.orgresearchgate.netyork.ac.uk
Upon cooling, TSi undergoes a first-order phase transition at a critical temperature (Tc) of 225 K. iucr.orgyork.ac.uk This transition is characterized by a significant change in the lattice parameter and is accompanied by an exothermic maximum in differential scanning calorimetry (DSC), indicating a substantial enthalpy and entropy change. iucr.orgresearchgate.net This transition marks the shift from a dynamically disordered high-temperature phase to a more ordered low-temperature phase. researchgate.net
| Property | High-Temperature Phase (295 K) | Low-Temperature Phase (200 K) |
| Crystal System | Cubic | Cubic |
| Space Group | Fm-3m | P2₁3 |
| Lattice Parameter (a) | 13.5218 (1) Å | 13.17158 (6) Å |
| Unit Cell Volume (V) | 2472.3 (1) ų | 2285.15 (2) ų |
| Formula Units (Z) | 4 | 4 |
| Disorder | ~Sixfold orientational disorder | Ordered |
This table summarizes the crystallographic data for the high- and low-temperature phases of this compound. iucr.orgyork.ac.uk
High-resolution X-ray powder diffraction has been a crucial technique for elucidating the structural details of TSi's different solid-state phases. iucr.org At room temperature (295 K), the structure was refined in the space group Fm-3m. researchgate.netresearchgate.net
Below the transition temperature of 225 K, the structure of the low-temperature phase was refined from data collected at 200 K. iucr.orgresearchgate.net This low-temperature phase possesses the space group P2₁3, and the molecules are found to be in an ordered arrangement. iucr.orgresearchgate.netyork.ac.uk The phase transition is marked by a distinct jump in the lattice parameter of Δa = 0.182 Å. iucr.orgresearchgate.net The ordering in the low-temperature phase is driven by steric interactions between adjacent molecules. iucr.orgresearchgate.net Analysis of intermolecular atomic distances and lattice energy calculations confirm that these steric repulsions dictate the specific orientation of the molecules in the ordered state. iucr.orgyork.ac.uk
| Transition Parameter | Value |
| Transition Temperature (Tc) | 225 K |
| Enthalpy of Transition (ΔH) | 11.7 kJ mol⁻¹ |
| Entropy of Transition (ΔS) | 50.0 J mol⁻¹ K⁻¹ |
| Lattice Parameter Jump (Δa) | 0.182 Å |
This table presents the thermodynamic and structural parameters associated with the first-order phase transition in this compound. iucr.orgyork.ac.uk
Steric and Electronic Effects on Molecular Structure
The structure of this compound is fundamentally governed by the interplay of steric and electronic effects. The molecule features a central silicon atom bonded tetrahedrally to four bulky trimethylsilyl (-Si(CH₃)₃) groups. wikipedia.org The significant steric hindrance caused by these large peripheral groups is a dominant factor in determining the molecule's geometry and its interactions in the solid state.
The ordering observed in the low-temperature crystalline phase is a direct consequence of steric interactions between neighboring molecules. iucr.orgresearchgate.net To minimize these repulsive forces, the molecules adopt a specific, ordered arrangement. The tris(trimethylsilyl)silyl group, a major component of the TSi molecule, is known for its pronounced steric effect. researchgate.net In the solid state, the packing of TSi molecules is a balance between maximizing packing efficiency and minimizing the steric clashes between the trimethylsilyl groups of adjacent molecules, which ultimately leads to the observed ordered structure at low temperatures. iucr.orgresearchgate.net
Emerging Research Directions and Future Perspectives
Exploration of New Reactivity Modes
Recent investigations into the photochemistry of tetrakis(trimethylsilyl)silane derivatives have unveiled novel reactivity modes, particularly in the realm of acylsilanes. The photolysis of 1,4-tetrakis(silyl)-1,4-bisacylsilanes, derived from this compound precursors, has been shown to yield unexpected and highly selective rearrangements. nih.govacs.org
One significant finding is the photochemical behavior of a tetrakis(trimethylsilyl)bisacylsilane derivative which, upon irradiation, forms a monosilene intermediate. This intermediate subsequently undergoes a selective head-to-tail dimerization, a departure from the expected head-to-head dimerization of similar silenes. nih.govacs.org In a related derivative, a highly selective and stereoselective double C-H activation occurs, leading to a stable bicyclic system. nih.govacs.org These photochemical transformations highlight the potential to access complex molecular architectures that are not readily achievable through traditional thermal methods.
The mechanism of these rearrangements has been elucidated through a combination of spectroscopic analysis and trapping experiments, confirming the formation of silene intermediates. nih.govacs.org This exploration of photochemical reactivity opens new avenues for the synthesis of unique organosilicon compounds with tailored properties.
Development of Novel Synthetic Applications
The unique reactivity of this compound and its derivatives is being leveraged for the development of novel synthetic applications. The compound serves as a key precursor to tris(trimethylsilyl)silane (B43935), a radical-based reducing agent that has found widespread use in organic synthesis. nih.gov Furthermore, the photochemical reactions of this compound-derived bisacylsilanes are providing new strategies for constructing complex cyclic and bicyclic organosilicon frameworks. nih.govacs.org
For instance, the intramolecular ring closure of a bissilene, generated photochemically from an adamantyl-substituted tetrakis(trimethylsilyl)-1,4-bisacylsilane, proceeds with high selectivity. acs.org This method provides a novel route to functionalized bicyclic silicon-containing molecules. The ability to generate and control the reactivity of silyl (B83357) radicals from tris(trimethylsilyl)silane, a direct downstream product of this compound, has also led to its application in hydrosilylation and consecutive radical reactions, enabling the synthesis of a variety of silicon-substituted compounds under mild conditions. nih.gov
The synthesis of bifunctional derivatives from this compound, such as (XMe2Si)2Si(SiMe3)2 where X can be a hydrogen, chlorine, or hydroxyl group, further expands its synthetic utility, providing building blocks for more complex silicon-based structures. researchgate.net
Advanced Materials Development from this compound Derivatives
Derivatives of this compound are emerging as valuable precursors for the development of advanced materials with tailored properties. One notable application is in the synthesis of silicon carbide (SiC) thin films. The thermal stability and volatility of this compound make it a suitable single-source precursor for chemical vapor deposition (CVD) processes to produce SiC coatings. researchgate.net
Furthermore, research has explored the use of this compound derivatives in the synthesis of semiconducting polymers. A patent describes the synthesis of a spiro compound from a tetrakis(3'-trimethylsilyl-2'-propynyl)silane derivative, which can serve as a core for building perpendicularly arranged semiconducting polymer subunits. google.com This highlights the potential of this compound as a scaffold for creating novel electronic materials.
The ability to introduce various functional groups onto the this compound framework allows for the fine-tuning of the properties of the resulting materials, opening up possibilities for applications in electronics, ceramics, and polymer science.
Integration of Computational and Experimental Studies
The exploration of this compound's chemistry is increasingly benefiting from the synergy between computational and experimental approaches. Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanisms of the novel photochemical rearrangements observed in its bisacylsilane derivatives. nih.govacs.org
These computational studies have helped to elucidate the electronic transitions involved in the UV/vis absorption spectra of these compounds and to rationalize the observed reaction pathways, such as the selective head-to-tail dimerization of a bissilene intermediate. nih.govacs.org Quantum mechanical calculations have also been employed to study the reactivity of the tris(trimethylsilyl)silyl radical, derived from this compound, in addition reactions to olefins, revealing the importance of polar and enthalpy effects. researchgate.net
The close collaboration between theoretical predictions and experimental validation is accelerating the discovery and understanding of new reactivity modes and guiding the design of novel synthetic applications for this compound and its derivatives.
Role in Sustainable Chemistry and Safer Reagent Development
This compound plays a significant role in the advancement of sustainable chemistry, primarily through its conversion to tris(trimethylsilyl)silane. Tris(trimethylsilyl)silane has emerged as a less toxic and environmentally benign alternative to traditional radical-based reducing agents, such as tributyltin hydride. organic-chemistry.org Organotin compounds are known for their toxicity and the difficulty in removing them from reaction products, making tris(trimethylsilyl)silane a more attractive option for industrial and pharmaceutical applications. organic-chemistry.org
The development of synthetic methodologies that utilize silyl hydrides contributes to greener chemical processes. For example, cobalt-catalyzed dehydrogenative coupling of hydrosilanes with alcohols offers a sustainable route to valuable silyl ethers and hydrogen gas. acs.orgnih.gov While not directly involving this compound, this research highlights the broader trend towards developing safer and more sustainable processes within organosilicon chemistry, a field to which this compound is a key contributor. The use of silanes in radical-initiated reactions also offers a safer alternative to potentially explosive initiators like azo compounds and organic peroxides. organic-chemistry.org
Q & A
Q. What are the optimized synthetic routes for Tetrakis(trimethylsilyl)silane, and how can yield discrepancies between methods be addressed?
Methodological Answer: The primary synthesis involves reacting trimethylchlorosilane with tetrachlorosilane , yielding ~81% under controlled conditions (stoichiometric excess, inert atmosphere). An alternative route using only trimethylchlorosilane yields ~51%, likely due to incomplete substitution. To optimize yields:
- Use anhydrous conditions and slow reagent addition to minimize side reactions (e.g., polysilane formation).
- Monitor reaction progress via gas chromatography (GC) or silicon NMR to track intermediate formation.
- Purify via sublimation in a sealed tube to avoid decomposition .
| Synthesis Route | Yield | Key Conditions |
|---|---|---|
| Trimethylchlorosilane + SiCl₄ | 81% | Excess Me₃SiCl, inert atmosphere |
| Trimethylchlorosilane (self-condensation) | 51% | Prolonged heating, solvent-free |
Q. How should researchers address challenges in purifying this compound due to its high melting point and sublimation tendency?
Methodological Answer: The compound sublimes at ~267°C and melts at 319–321°C, requiring sealed-tube sublimation to prevent loss. Best practices include:
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, leveraging high-resolution data to resolve Si–Si bond distortions (average bond length: ~2.35 Å) .
- NMR spectroscopy : ¹H and ²⁹Si NMR confirm purity (e.g., δ −9.5 ppm for central Si in ²⁹Si NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (m/z 320.85) .
Advanced Research Questions
Q. How does steric hindrance in this compound influence its reactivity in organoboration reactions?
Methodological Answer: The bulky trimethylsilyl groups limit reaction sites, favoring 1,1-organoboration over multi-addition. For example, reactions with Et₃B produce silole intermediates (detected via GC-MS), but further substitution is sterically blocked. To study this:
Q. What crystallographic challenges arise when refining this compound’s structure using SHELX software?
Methodological Answer:
- Disorder modeling : Trimethylsilyl groups may exhibit rotational disorder; apply ISOR/SADI restraints in SHELXL to refine thermal parameters.
- High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Twinned crystals : Use the TWIN/BASF commands in SHELXL for intensity deconvolution .
Q. How can researchers mitigate hazards when handling this compound in air-sensitive reactions?
Methodological Answer:
- Glovebox/Schlenk line : Conduct reactions under argon/nitrogen to prevent hydrolysis (H₂O sensitivity) .
- PPE : Use nitrile gloves and safety goggles (irritant risk: Skin Irrit. 2, Eye Irrit. 2) .
- Waste disposal : Neutralize residues with dry ethanol before transferring to halogenated waste containers .
Data Contradictions and Validation
- Sublimation vs. melting point : reports sublimation at 267°C and melting at 319–321°C, but some sources omit sublimation. Validate via differential scanning calorimetry (DSC) .
- Safety classifications : While lists respiratory hazards (STOT SE 3), lacks acute toxicity data. Cross-reference ECHA or PubChem for updated classifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
